molecular formula C22H20N4OS B601014 Axitinib Impurity 4 CAS No. 1443118-73-7

Axitinib Impurity 4

カタログ番号: B601014
CAS番号: 1443118-73-7
分子量: 388.5 g/mol
InChIキー: JPTQVDRPKXSDDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

For example, Axitinib Impurity F (CAS: 1443118-73-7) is a known impurity with the molecular formula C₂₂H₂₀N₄OS and shares structural motifs with axitinib, such as the pyridine and indole moieties . Structural modifications in impurities—such as altered substituents or stereochemistry—can lead to divergent biological activities compared to the parent drug .

特性

CAS番号

1443118-73-7

分子式

C22H20N4OS

分子量

388.5 g/mol

IUPAC名

N-methyl-2-[[3-(2-pyridin-2-ylethyl)-2H-indazol-6-yl]sulfanyl]benzamide

InChI

InChI=1S/C22H20N4OS/c1-23-22(27)18-7-2-3-8-21(18)28-16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-8,10-11,13-14H,9,12H2,1H3,(H,23,27)(H,25,26)

InChIキー

JPTQVDRPKXSDDN-UHFFFAOYSA-N

正規SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=NNC(=C3C=C2)CCC4=CC=CC=N4

純度

> 95%

数量

Milligrams-Grams

製品の起源

United States

化学反応の分析

Axitinib Impurity 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Axitinib Impurity 4 has several scientific research applications, including:

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Comparison with Axitinib Derivatives

Axitinib derivatives (e.g., TM-series compounds) exhibit reduced VEGFR-2 inhibitory activity compared to axitinib. For instance:

Compound IC₅₀ (nM) ± SD
Axitinib 0.2–1.3
TM10 44 ± 3.1
TM2 3,000 ± 210
TM6 2,290 ± 190

TM10, the most potent derivative, still showed ~20–200-fold lower potency than axitinib, highlighting the importance of axitinib’s unmodified structure for optimal VEGFR-2 binding . Modifications such as steric hindrance or altered hydrogen-bonding groups (e.g., in TM2 and TM6) significantly impair kinase inhibition.

Comparison with Structurally Similar Kinase Inhibitors

  • KW-2449 and TAE-684: These compounds share structural similarity with axitinib (e.g., aromatic heterocycles) and exhibit overlapping selectivity for BCR-ABL1(T315I), a mutation-resistant kinase.

Binding Mode and Selectivity Differences

Docking studies reveal axitinib’s unique interaction with ABL1(T315I), engaging Leu-17 and Arg-98 via hydrogen bonds instead of the hinge region (Glu-89/Cys-91) targeted by other PLK4 inhibitors like alisertib . This distinct binding conformation explains its selective inhibition of mutant BCR-ABL1 over wild-type kinases . In contrast, sorafenib and pazopanib —other VEGFR inhibitors—exhibit broader target profiles and higher hypertension risks, suggesting axitinib’s relatively optimized selectivity .

Efficacy in Clinical Contexts

  • Renal Cell Carcinoma (RCC): Axitinib demonstrated a median progression-free survival (PFS) of 6.7 months vs. sorafenib’s 4.7 months in second-line RCC, though overall survival (OS) was comparable (20.1 vs. 19.2 months) .
  • Non-Small Cell Lung Cancer (NSCLC): In phase II trials, axitinib achieved a 9% partial response rate and 14.8-month median OS, outperforming historical controls for VEGF inhibitors .

Toxicity Profile

Axitinib’s hypertension incidence (40.1% all-grade, 13.1% high-grade) exceeds that of sunitinib (21.6% all-grade) but aligns with pazopanib (46% all-grade), reflecting its potent VEGFR inhibition .

生物活性

Axitinib Impurity 4 is a chemical compound related to axitinib, a selective tyrosine kinase inhibitor primarily used in the treatment of renal cell carcinoma (RCC). Understanding the biological activity of this impurity is crucial for assessing its potential effects and implications in drug development and therapeutic applications.

Chemical Structure and Properties

Chemical Name : N-methyl-2-[3-[(1E)-2-(1-oxidopyridinyl) ethenyl]-1-oxido-1H-indazol-6-yl-sulfinyl]-benzamide
Molecular Formula : C17H16N4O3S
Molecular Weight : 356.40 g/mol

Axitinib Impurity 4 is characterized by its unique structure, which includes a sulfinyl group and a pyridine derivative, contributing to its potential biological activities.

Axitinib, as a parent compound, exerts its effects primarily through the inhibition of vascular endothelial growth factor receptors (VEGFRs), specifically VEGFR-1, VEGFR-2, and VEGFR-3. The IC50 values for axitinib against these receptors are notably low (0.1 to 0.3 nM), indicating high potency. While specific data on Axitinib Impurity 4's activity against these receptors is limited, it is reasonable to hypothesize that impurities may exhibit altered or reduced activity compared to the parent compound.

In Vitro Studies

In vitro studies have shown that axitinib induces a DNA damage response (DDR) in renal cancer cell lines, leading to cell cycle arrest and senescence. For example, studies demonstrated that axitinib treatment resulted in γ-H2AX phosphorylation and Chk1 kinase activation, indicating DDR activation. This response was accompanied by oxidative DNA damage and reactive oxygen species (ROS) generation, which are critical for mediating cellular stress responses .

Table 1: Summary of Axitinib Effects on RCC Cell Lines

Cell LineIC50 (μM)G2/M ArrestSenescence Induction
A-49813.6YesYes
Caki-236.0YesYes

Potential Effects of Axitinib Impurity 4

While specific studies on Axitinib Impurity 4 are scarce, it can be inferred that impurities may have varying degrees of biological activity based on their structural differences from the parent compound. Research has indicated that impurities can influence pharmacokinetics and pharmacodynamics, potentially affecting therapeutic outcomes.

Case Studies

A clinical study involving axitinib demonstrated significant efficacy in patients with metastatic RCC. The drug showed an objective response rate of approximately 44% in patients previously treated with cytokine therapy . Although there are no direct studies on Axitinib Impurity 4's clinical effects, understanding its behavior in relation to axitinib provides insight into its potential role.

Safety and Toxicology

The safety profile of axitinib includes common adverse effects such as hypertension and proteinuria . The presence of impurities like Axitinib Impurity 4 could potentially alter the safety profile, necessitating thorough evaluation during drug development processes.

Q & A

Q. What ethical guidelines apply to the toxicological evaluation of Axitinib Impurity 4 in preclinical studies?

  • Methodological Answer : Obtain Institutional Review Board (IRB) or Animal Ethics Committee approval for in vivo studies. Follow OECD guidelines for Good Laboratory Practice (GLP). Ensure data integrity by implementing blinded analysis and independent peer review. Disclose conflicts of interest and funding sources in publications .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。